N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Substitution with 3-Chlorophenyl Group: The furan ring is then substituted with a 3-chlorophenyl group using suitable reagents and catalysts.
Formation of the Hydrazide Moiety: The final step involves the reaction of the substituted furan ring with hydrazine hydrate to form the hydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anthelmintic agent.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cellular processes in parasitic worms. The exact pathways and targets depend on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide: This compound has a similar structure but with a dichlorophenyl group instead of a chlorophenyl group.
2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: These compounds have variations in the aryl group attached to the furan ring.
Uniqueness
N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide is unique due to its specific substitution pattern and the presence of both a furan ring and a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H15ClN2O3 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-8-4-7-14(11-15)17-10-9-16(25-17)12-21-22-19(24)18(23)13-5-2-1-3-6-13/h1-12,18,23H,(H,22,24)/b21-12+ |
InChI Key |
VXEFJNCMMRQYEO-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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